

# physical and chemical properties of 3-Bromo-6-fluoroquinoline

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## Compound of Interest

Compound Name: 3-Bromo-6-fluoroquinoline

Cat. No.: B1591856

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## An In-depth Technical Guide to 3-Bromo-6-fluoroquinoline

### Introduction: The Significance of the Halogenated Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, forming the core of numerous pharmaceuticals.<sup>[1]</sup> The introduction of halogen atoms, such as bromine and fluorine, onto the quinoline core profoundly modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.<sup>[2]</sup> **3-Bromo-6-fluoroquinoline**, in particular, is a versatile synthetic intermediate. The strategic placement of a bromine atom on the electron-deficient pyridine ring and a fluorine atom on the electron-rich benzene ring creates two distinct reactive centers, offering a powerful platform for the development of novel compounds through site-selective functionalization.<sup>[3]</sup> This guide provides a comprehensive overview of the known physical and chemical properties, spectroscopic profile, reactivity, and safe handling of **3-Bromo-6-fluoroquinoline**.

## Section 1: Core Physicochemical Properties

The fundamental properties of a compound are critical for its application in research and development, influencing everything from reaction conditions to formulation. The properties of

**3-Bromo-6-fluoroquinoline** are summarized below.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>5</sub> BrFN	[4]
Molecular Weight	226.05 g/mol	[4]
Monoisotopic Mass	224.95894 Da	[4]
CAS Number	205114-16-5	[5]
Appearance	Solid (predicted)	General knowledge
Melting Point	Data not available. For comparison, 4-Bromo-6-fluoroquinoline melts at 77-78 °C.[3][6]	N/A
Boiling Point	Data not available	N/A
Solubility	Insoluble in water (predicted); Soluble in common organic solvents like DMSO, DMF, CH <sub>2</sub> Cl <sub>2</sub> .	General knowledge
XlogP (predicted)	3.3	[4]
InChIKey	BDFONODCJLSXEP-UHFFFAOYSA-N	[4]

## Section 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity, structure, and purity of a chemical compound. While specific experimental spectra for **3-Bromo-6-fluoroquinoline** are not widely published, this section outlines the expected spectroscopic profile based on established principles and data from analogous structures.[7][8]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for elucidating molecular structure in solution.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically  $\delta$  7.0-9.0 ppm). The protons on the pyridine ring (at C2 and C4) will likely be the most downfield due to the deshielding effect of the nitrogen atom. The protons on the benzene ring (at C5, C7, and C8) will exhibit splitting patterns influenced by both neighboring protons and through-space coupling to the fluorine atom at C6.
- $^{13}\text{C}$  NMR: The spectrum should display nine signals corresponding to the nine carbon atoms of the quinoline core. The chemical shifts will be influenced by the attached atoms; carbons bonded to nitrogen (C2, C8a), bromine (C3), and fluorine (C6) will show characteristic shifts.
- $^{19}\text{F}$  NMR:  $^{19}\text{F}$  NMR is highly sensitive and provides a direct confirmation of the fluorine's presence and environment.<sup>[7]</sup> A single resonance is expected for the fluorine atom at the C6 position. In similar 6-fluoroquinoline derivatives, this signal typically appears in the range of -108 to -110 ppm (relative to  $\text{CFCl}_3$ ).<sup>[7]</sup>

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

- Expected m/z: The theoretical monoisotopic mass of  $\text{C}_9\text{H}_5\text{BrFN}$  is 224.95894 Da.<sup>[4]</sup> HRMS analysis should yield a mass-to-charge ratio (m/z) that matches this value with high accuracy.
- Isotopic Pattern: A key feature in the mass spectrum will be the characteristic isotopic pattern of bromine. Due to the nearly equal natural abundance of its two stable isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , the molecular ion will appear as two peaks of almost equal intensity separated by 2 m/z units (M and M+2), providing a definitive signature for a monobrominated compound.<sup>[8]</sup>
- Predicted Adducts: Predicted m/z values for common adducts are  $[\text{M}+\text{H}]^+$  at 225.96622 and  $[\text{M}+\text{Na}]^+$  at 247.94816.<sup>[4]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within the molecule.

- Aromatic C-H Stretching: Vibrations for the C-H bonds on the aromatic rings are expected in the 3000-3100  $\text{cm}^{-1}$  region.[7]
- Ring Vibrations (C=C and C=N): A series of sharp bands between 1400-1650  $\text{cm}^{-1}$  will correspond to the stretching vibrations of the quinoline core.
- C-F Stretching: A strong absorption band characteristic of the aryl-fluoride bond is expected in the 1200-1270  $\text{cm}^{-1}$  region.
- C-Br Stretching: The carbon-bromine stretch is expected at lower frequencies, typically in the 500-650  $\text{cm}^{-1}$  range of the fingerprint region.[7]

## Section 3: Synthesis and Chemical Reactivity

The synthetic utility of **3-Bromo-6-fluoroquinoline** stems from its dual halogenation, allowing for orthogonal chemical modifications.

### General Synthetic Approach

While a specific, optimized synthesis for **3-Bromo-6-fluoroquinoline** is not detailed in the provided sources, a plausible route can be constructed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction.[9]

- Aniline Condensation: The synthesis would likely begin with the reaction of a suitably substituted aniline, 4-fluoroaniline, with a malonic acid derivative (e.g., diethyl ethoxymethylenemalonate).
- Cyclization: The resulting intermediate undergoes thermal cyclization at high temperatures to form the 4-hydroxyquinoline core.
- Hydrolysis & Decarboxylation: Saponification of the ester followed by decarboxylation yields 6-fluoro-4-hydroxyquinoline.
- Hydroxyl to Chloro Conversion: The 4-hydroxyl group is converted to a more reactive leaving group, typically a chloride, using reagents like  $\text{POCl}_3$  or  $\text{SOCl}_2$ .
- Dehalogenation: The 4-chloro group is removed via catalytic hydrogenation to yield 6-fluoroquinoline.

- **Bromination:** The final step involves the regioselective bromination at the C3 position using a brominating agent like N-bromosuccinimide (NBS) to yield the target compound.



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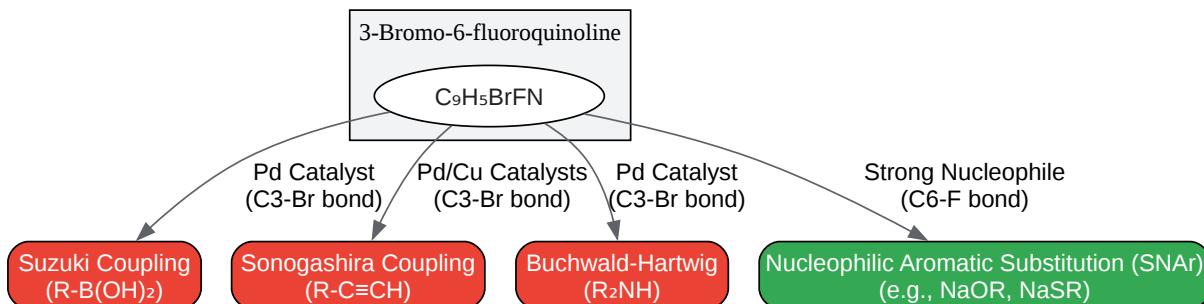
Caption: Generalized synthetic workflow for **3-Bromo-6-fluoroquinoline**.

## Core Reactivity

The molecule's reactivity is dominated by the two halogen substituents, which can be addressed selectively.

- **C3-Position (Bromine):** The bromine atom at the C3 position on the electron-poor pyridine ring is an excellent handle for transition metal-catalyzed cross-coupling reactions. This site is ideal for forming new carbon-carbon or carbon-heteroatom bonds via reactions such as:
  - Suzuki-Miyaura Coupling (with boronic acids/esters)
  - Sonogashira Coupling (with terminal alkynes)
  - Buchwald-Hartwig Amination (with amines)
  - Heck Reaction (with alkenes)
- **C6-Position (Fluorine):** The fluorine atom on the C6 position of the benzene ring is generally less reactive in cross-coupling reactions but is susceptible to Nucleophilic Aromatic Substitution ( $S_{n}Ar$ ). This reaction typically requires strong nucleophiles and often harsh conditions (high temperature/pressure), but it allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles.<sup>[3]</sup>

The differential reactivity allows for a stepwise functionalization strategy, where the C-Br bond is typically modified first under milder, palladium-catalyzed conditions, leaving the C-F bond intact for a subsequent  $S_{n}Ar$  reaction if desired.



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Caption: Key reaction pathways for **3-Bromo-6-fluoroquinoline**.

## Section 4: Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis are crucial.

### Protocol: NMR Spectrum Acquisition

- **Sample Preparation:** Accurately weigh ~5-10 mg of **3-Bromo-6-fluoroquinoline** and dissolve it in ~0.6 mL of a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ) in a clean, dry NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **$^1H$  NMR Acquisition:** Acquire a proton spectrum using a standard single-pulse sequence. Set the spectral width to cover the expected range (e.g., -2 to 12 ppm) and acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[8]
- **$^{13}C$  &  $^{19}F$  NMR Acquisition:** Using appropriate pulse programs, acquire the carbon and fluorine spectra. These may require longer acquisition times compared to the proton spectrum.

- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

## Protocol: Mass Spectrum Acquisition (HRMS)

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.<sup>[8]</sup> Use an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate ions (e.g.,  $[M+H]^+$ ).
- Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to measure the  $m/z$  values with high precision.
- Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass calculated for the molecular formula  $C_9H_5BrFN$  to confirm the elemental composition. Analyze the isotopic distribution to verify the presence of one bromine atom.

## Section 5: Safety, Handling, and Storage

As a halogenated heterocyclic compound, **3-Bromo-6-fluoroquinoline** must be handled with appropriate care. While a specific, comprehensive SDS is not available from the search results, the following guidelines are based on data for structurally similar compounds.<sup>[10][11]</sup>

- General Hazards: Assumed to be harmful if swallowed (Acute Toxicity, Oral) and may cause skin, respiratory, and serious eye irritation/damage.<sup>[6][11]</sup>
- Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.<sup>[10][12]</sup>
- Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.<sup>[10]</sup> Use non-sparking tools and ensure adequate ventilation.<sup>[12]</sup>

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][10]  
Store away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.  
Do not allow it to enter the environment.

Disclaimer: This information is a summary based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

## Conclusion

**3-Bromo-6-fluoroquinoline** is a valuable building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its well-differentiated reactive sites at the C3 (bromo) and C6 (fluoro) positions allow for selective and versatile functionalization. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity profile, as outlined in this guide, is paramount for its effective and safe utilization in the laboratory.

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